molecular formula C6Cl4NNaO2 B12728664 2-Pyridinecarboxylic acid, 3,4,5,6-tetrachloro-, sodium salt CAS No. 113275-12-0

2-Pyridinecarboxylic acid, 3,4,5,6-tetrachloro-, sodium salt

Cat. No.: B12728664
CAS No.: 113275-12-0
M. Wt: 282.9 g/mol
InChI Key: WFOJCSNWJNYICV-UHFFFAOYSA-M
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Description

2-Pyridinecarboxylic acid, 3,4,5,6-tetrachloro-, sodium salt is a chemical compound with the molecular formula C6HCl4NO2Na It is a derivative of pyridinecarboxylic acid, where four chlorine atoms are substituted at the 3, 4, 5, and 6 positions of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinecarboxylic acid, 3,4,5,6-tetrachloro-, sodium salt typically involves the chlorination of pyridinecarboxylic acid. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted under controlled temperature and pressure conditions to ensure the selective substitution of chlorine atoms at the desired positions on the pyridine ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination reactors where pyridinecarboxylic acid is treated with chlorine gas. The reaction mixture is then neutralized with sodium hydroxide to form the sodium salt of the tetrachlorinated product. The final product is purified through crystallization or other separation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinecarboxylic acid, 3,4,5,6-tetrachloro-, sodium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated derivatives.

    Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Higher oxidation state derivatives of the compound.

    Reduction: Less chlorinated derivatives of pyridinecarboxylic acid.

    Substitution: Various substituted pyridinecarboxylic acid derivatives depending on the nucleophile used.

Scientific Research Applications

2-Pyridinecarboxylic acid, 3,4,5,6-tetrachloro-, sodium salt has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various chlorinated pyridine derivatives.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Pyridinecarboxylic acid, 3,4,5,6-tetrachloro-, sodium salt involves its interaction with specific molecular targets. The chlorine atoms on the pyridine ring can participate in various chemical interactions, including hydrogen bonding and halogen bonding, which can influence the compound’s binding affinity to proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Picolinic acid (2-Pyridinecarboxylic acid): A non-chlorinated derivative of pyridinecarboxylic acid.

    Nicotinic acid (3-Pyridinecarboxylic acid): Another isomer of pyridinecarboxylic acid with different substitution patterns.

    Isonicotinic acid (4-Pyridinecarboxylic acid): An isomer with the carboxyl group at the 4-position.

Uniqueness

2-Pyridinecarboxylic acid, 3,4,5,6-tetrachloro-, sodium salt is unique due to the presence of four chlorine atoms on the pyridine ring, which imparts distinct chemical properties and reactivity compared to its non-chlorinated or less chlorinated counterparts. This makes it a valuable compound for specific applications in organic synthesis and research.

Properties

CAS No.

113275-12-0

Molecular Formula

C6Cl4NNaO2

Molecular Weight

282.9 g/mol

IUPAC Name

sodium;3,4,5,6-tetrachloropyridine-2-carboxylate

InChI

InChI=1S/C6HCl4NO2.Na/c7-1-2(8)4(6(12)13)11-5(10)3(1)9;/h(H,12,13);/q;+1/p-1

InChI Key

WFOJCSNWJNYICV-UHFFFAOYSA-M

Canonical SMILES

C1(=C(C(=NC(=C1Cl)Cl)C(=O)[O-])Cl)Cl.[Na+]

Origin of Product

United States

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